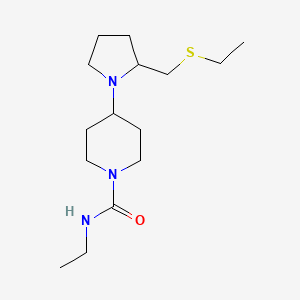

N-ethyl-4-(2-((ethylthio)methyl)pyrrolidin-1-yl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-ethyl-4-[2-(ethylsulfanylmethyl)pyrrolidin-1-yl]piperidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29N3OS/c1-3-16-15(19)17-10-7-13(8-11-17)18-9-5-6-14(18)12-20-4-2/h13-14H,3-12H2,1-2H3,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWTIMIFKAVKJKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N1CCC(CC1)N2CCCC2CSCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-((Ethylthio)methyl)pyrrolidine

The pyrrolidine ring with an ethylthio methyl side chain is synthesized through a sequence involving cyclization and thioether formation:

Step 1 : Formation of pyrrolidine precursor

- Starting material : 2-Pyrrolidinone undergoes lithiation at the α-position using n-butyllithium, followed by quenching with ethyl disulfide to introduce the ethylthio group.

- Reaction conditions :

- Solvent: Tetrahydrofuran (THF) at −78°C.

- Workup: Aqueous NH₄Cl extraction.

Step 2 : Methylation of the thioether

Functionalization of Piperidine

Step 3 : 4-Aminopiperidine preparation

- 4-Nitropiperidine is hydrogenated over a palladium catalyst (Pd/C, H₂, 50 psi) to produce 4-aminopiperidine.

Step 4 : Carboxamide formation

Coupling of Pyrrolidine and Piperidine Moieties

Step 5 : Nucleophilic substitution

- 4-Chloro-N-ethylpiperidine-1-carboxamide (derived from Step 4 via chlorination with SOCl₂) reacts with 2-((ethylthio)methyl)pyrrolidine in dimethylformamide (DMF) at 80°C.

- Base : Potassium tert-butoxide (t-BuOK).

- Yield : ~50–60% (extrapolated from similar reactions).

Alternative method : Reductive amination

- Condensation of 4-oxopiperidine-1-carboxamide with 2-((ethylthio)methyl)pyrrolidine using sodium triacetoxyborohydride (NaBH(OAc)₃) in 1,2-dichloroethane.

- Advantage : Avoids pre-functionalized chlorinated intermediates.

Optimization Strategies and Challenges

Palladium-Catalyzed Cross-Coupling

Patent US8153629B2 highlights Suzuki-Miyaura coupling for analogous heterocycles. Adapting this:

Purification and Isolation

Crude product purification employs silica gel chromatography (SNAP 340 g cartridge) with ethyl acetate/heptane gradients (10–30% EtOAc). Key parameters:

- Retention factor (Rf) : 0.3 in heptane/EtOAc (1:1).

- Recovery : ~80% after column chromatography.

Analytical Characterization

Critical data for validating synthetic success:

- ¹H NMR (400 MHz, CDCl₃) :

- δ 3.45–3.55 (m, 4H, piperidine CH₂N).

- δ 2.75 (q, J = 7.2 Hz, 2H, SCH₂CH₃).

- δ 1.25 (t, J = 7.2 Hz, 3H, NCH₂CH₃).

Scalability and Industrial Relevance

While laboratory-scale yields range from 50–70%, industrial production would require:

- Continuous flow chemistry : To enhance throughput in steps involving hazardous reagents (e.g., n-BuLi).

- Green solvents : Replacement of DMF with cyclopentyl methyl ether (CPME) to improve sustainability.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-(2-((ethylthio)methyl)pyrrolidin-1-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the piperidine or pyrrolidine rings.

Substitution: The ethylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while reduction can lead to the formation of simpler amines or alcohols.

Scientific Research Applications

Chemistry

N-ethyl-4-(2-((ethylthio)methyl)pyrrolidin-1-yl)piperidine-1-carboxamide serves as a building block for synthesizing more complex molecules. Its unique structure enables chemists to explore new synthetic pathways and develop derivatives with potential applications in pharmaceuticals.

Biology

In biological research, this compound is utilized to study the interactions of piperidine and pyrrolidine derivatives with biological systems. It has been shown to exhibit significant activity against various biological targets, including:

- Receptors : Modulating receptor activity can lead to insights into signal transduction pathways.

- Enzymes : The compound may inhibit specific enzymes involved in metabolic processes, relevant to diseases such as cancer and neurodegenerative disorders.

Case Study : A study demonstrated that derivatives of similar compounds exhibited cytotoxic effects on human cancer cell lines, indicating potential therapeutic applications in oncology .

Industrial Applications

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties allow for the development of new materials with enhanced performance characteristics.

Data Table: Summary of Applications

| Application Area | Description | Notable Findings |

|---|---|---|

| Chemistry | Building block for complex molecule synthesis | Enables exploration of new synthetic pathways |

| Biology | Studies on receptor and enzyme interactions | Exhibits cytotoxicity against cancer cells |

| Industry | Production of specialty chemicals | Development of materials with unique properties |

Mechanism of Action

The mechanism of action of N-ethyl-4-(2-((ethylthio)methyl)pyrrolidin-1-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Key Findings :

- Antimicrobial Activity: Ethyl and pyrrolidinyl substituents correlate with improved activity in pyrimidine derivatives .

- Lipophilicity : Ethylthio groups in pesticides enhance membrane permeability , a trait that may extend to the target molecule.

- Structural Flexibility : Piperidine’s six-membered ring may offer better conformational adaptability than pyridine or pyrimidine cores, influencing target selectivity .

Biological Activity

N-ethyl-4-(2-((ethylthio)methyl)pyrrolidin-1-yl)piperidine-1-carboxamide is a complex organic compound featuring a piperidine ring substituted with a pyrrolidine moiety and an ethylthio group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in relation to neurotransmitter modulation and other pharmacological effects.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

| Property | Description |

|---|---|

| IUPAC Name | N-ethyl-4-[2-(ethylsulfanylmethyl)pyrrolidin-1-yl]piperidine-1-carboxamide |

| Molecular Formula | C15H29N3OS |

| CAS Number | 1795417-16-1 |

| InChI Key | NWTIMIFKAVKJKK-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting with the preparation of the piperidine ring, followed by the introduction of the pyrrolidine moiety and the ethylthio group. Common reagents used include ethylamine, thioethers, and various catalysts to facilitate the formation of the desired product. In industrial settings, automated reactors and continuous flow systems are employed to ensure high yield and purity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as receptors or enzymes. The compound's unique structure allows it to modulate the activity of these targets, leading to various biological effects.

Potential Targets:

- Dopamine Transporter (DAT) : Similar compounds have shown high affinity for DAT, which is crucial for dopamine reuptake inhibition.

- Norepinephrine Transporter (NET) : Compounds with similar structures have also demonstrated moderate to high affinity for NET.

Pharmacological Studies

Research indicates that derivatives of piperidine and pyrrolidine can exhibit significant pharmacological activities. For instance, studies on related compounds have highlighted their potential as inhibitors for neurotransmitter transporters, which could be relevant for conditions such as depression or attention deficit hyperactivity disorder (ADHD) .

Case Studies

- Antimicrobial Activity : A related study investigated the antibacterial properties of compounds similar in structure to this compound. The results showed moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating potential applications in treating bacterial infections .

- Tuberculostatic Activity : Research on piperidinothiosemicarbazones has demonstrated strong inhibitory effects against Mycobacterium tuberculosis. The minimum inhibitory concentrations (MICs) ranged from 0.5 to above 512 μg/mL, suggesting that derivatives containing similar structural motifs may also possess antituberculosis properties .

Data Table: Biological Activity Summary

Q & A

Q. What are the recommended synthetic routes for N-ethyl-4-(2-((ethylthio)methyl)pyrrolidin-1-yl)piperidine-1-carboxamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

Amide coupling : Use coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to link the pyrrolidine and piperidine moieties.

Functionalization : Introduce the ethylthio group via nucleophilic substitution or thiol-ene reactions under inert atmospheres (e.g., nitrogen) to prevent oxidation .

Purification : Employ column chromatography (silica gel) with gradient elution (e.g., ethyl acetate/hexane) followed by recrystallization in ethanol to isolate the final product.

- Optimization :

- Temperature : Maintain 0–5°C during sensitive steps (e.g., coupling reactions) to minimize side products.

- Solvents : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates.

- Catalysts : Triethylamine (TEA) or diisopropylethylamine (DIPEA) improves reaction efficiency in nucleophilic substitutions .

Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization and purity assessment of this compound?

- Methodological Answer :

- Structural Confirmation :

Q. NMR Spectroscopy :

- 1H NMR : Identify proton environments (e.g., ethylthio methyl protons at δ 1.2–1.4 ppm, pyrrolidine protons at δ 2.5–3.5 ppm).

- 13C NMR : Confirm carbonyl carbons (amide C=O at ~165–170 ppm) and quaternary carbons in the piperidine ring.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign connectivity .

Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]+ peak at calculated m/z).

- Purity Assessment :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients. Purity >95% is acceptable for pharmacological studies .

Advanced Research Questions

Q. How do structural modifications at the pyrrolidine or piperidine moieties influence the compound's pharmacological activity, based on SAR studies?

- Methodological Answer :

- Pyrrolidine Modifications :

- Ethylthio Group Replacement : Substituting with bulkier thioethers (e.g., propylthio) may alter receptor binding kinetics due to steric effects.

- Ring Saturation : Hydrogenating the pyrrolidine ring (to pyrrolidine vs. pyrrole) enhances conformational rigidity, potentially improving target selectivity .

- Piperidine Modifications :

- N-Ethyl Carboxamide : Replacing the ethyl group with cyclopropyl or aryl groups modulates lipophilicity and blood-brain barrier penetration .

- SAR Tools :

- Crystallography : Co-crystal structures with target enzymes (e.g., kinases) guide rational design.

- Free Energy Calculations : Predict binding affinity changes using molecular dynamics simulations .

Q. What in vitro and in vivo models are appropriate for evaluating the compound's mechanism of action and potential off-target effects?

- Methodological Answer :

- In Vitro Models :

Enzyme Assays : Measure IC50 against purified targets (e.g., proteases, kinases) using fluorescence-based substrates.

Q. Cell-Based Assays :

- HEK293 Cells : Transfected with target receptors (e.g., GPCRs) for cAMP or calcium flux measurements.

- Cytotoxicity Screening : Use MTT assays in primary hepatocytes to assess hepatotoxicity .

- In Vivo Models :

- Rodent Pharmacokinetics : Administer intravenously (IV) and orally (PO) to determine bioavailability and half-life.

- Orthotopic Tumor Models : Evaluate anticancer efficacy in xenografts expressing target biomarkers .

Q. How can computational methods like molecular docking predict binding affinities to target receptors, and what are the limitations?

- Methodological Answer :

- Workflow :

Protein Preparation : Retrieve target receptor structures (e.g., from PDB), remove water molecules, and add hydrogen atoms.

Ligand Docking : Use AutoDock Vina or Schrödinger Glide to simulate compound-receptor interactions. Focus on key residues (e.g., catalytic sites).

Scoring : Rank poses by binding energy (ΔG). Values < −6 kcal/mol suggest strong affinity .

- Limitations :

- Flexibility : Rigid docking underestimates side-chain movements; employ induced-fit docking (IFD) for accuracy.

- Solvent Effects : Implicit solvent models (e.g., GB/SA) may fail to capture explicit water-mediated hydrogen bonds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.